4-Mercapto-3-nitrobenzoic acid

Peptide synthesis NPS deprotection Solid-phase synthesis

4-Mercapto-3-nitrobenzoic acid (MNBA; IUPAC: 3-nitro-4-sulfanylbenzoic acid; CAS 58123-76-5) is a trisubstituted aromatic compound (C₇H₅NO₄S, MW 199.19 g/mol) bearing carboxylic acid (–COOH), nitro (–NO₂), and thiol (–SH) groups at the 1-, 3-, and 4-positions, respectively. Its predicted pKa of 3.39 ± 0.10 reflects enhanced acidity versus unsubstituted benzoic acid (pKa 4.20), driven by the electron-withdrawing nitro group.

Molecular Formula C7H5NO4S
Molecular Weight 199.19 g/mol
Cat. No. B8791181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Mercapto-3-nitrobenzoic acid
Molecular FormulaC7H5NO4S
Molecular Weight199.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])S
InChIInChI=1S/C7H5NO4S/c9-7(10)4-1-2-6(13)5(3-4)8(11)12/h1-3,13H,(H,9,10)
InChIKeyRLHGSIUQINRDSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Mercapto-3-nitrobenzoic Acid (MNBA) – CAS 58123-76-5: Procurement-Grade Specifications & Structural Identity


4-Mercapto-3-nitrobenzoic acid (MNBA; IUPAC: 3-nitro-4-sulfanylbenzoic acid; CAS 58123-76-5) is a trisubstituted aromatic compound (C₇H₅NO₄S, MW 199.19 g/mol) bearing carboxylic acid (–COOH), nitro (–NO₂), and thiol (–SH) groups at the 1-, 3-, and 4-positions, respectively . Its predicted pKa of 3.39 ± 0.10 reflects enhanced acidity versus unsubstituted benzoic acid (pKa 4.20), driven by the electron-withdrawing nitro group . The compound is typically supplied as a yellow to pale-yellow crystalline powder with purity specifications of 95% or 99%, and requires storage at 0–8 °C to prevent thiol oxidation . The combination of a metal-chelating thiol, a strong electron-withdrawing nitro group, and a derivatizable carboxylic acid defines MNBA's multifunctional reactivity profile, distinguishing it from simpler mono- or di-substituted benzoic acid analogs in procurement decisions.

Why 4-Mercaptobenzoic Acid or DTNB Cannot Substitute for 4-Mercapto-3-nitrobenzoic Acid in Critical Assays


Attempts to replace 4-mercapto-3-nitrobenzoic acid (MNBA) with simpler analogs—such as 4-mercaptobenzoic acid (4-MBA, lacking the nitro group) or 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)—fail in applications requiring the simultaneous presence of a free thiol for surface anchoring or nucleophilic attack and a strong electron-withdrawing nitro group for tuning acidity, redox potential, or Raman scattering cross-section. 4-MBA (pKa ~4.8 for the carboxylic acid group when surface-bound) is substantially less acidic than MNBA (predicted pKa 3.39), altering pH-dependent binding and reactivity profiles . DTNB, a disulfide, requires reductive cleavage to generate the free thiol, introducing an additional processing step and stoichiometric uncertainty [1]. In peptide synthesis, MNBA outperforms hydrogen chloride and simple alkyl thiols by simultaneously achieving quantitative NPS cleavage while preserving acid-labile side-chain protecting groups [2]. The quantitative evidence below establishes that MNBA's differentiation is measurable and application-critical, not merely structural.

Quantitative Differentiation Evidence for 4-Mercapto-3-nitrobenzoic Acid Against Closest Analogs


NPS-Amino Protecting Group Cleavage: 3-Nitro-4-mercaptobenzoic Acid vs. HCl and Alkyl Thiols in Peptide Synthesis

In the Juillerat & Bargetzi (1976) study, 3-nitro-4-mercaptobenzoic acid (free acid and its methyl ester) were directly compared against the then-standard NPS cleavage reagents—hydrogen chloride, RS⁻-nucleophiles, and alkyl thioamides—for quantitative removal of the o-nitrophenylsulfenyl (NPS) α-amino protecting group [1]. The nitro-mercaptobenzoic acid reagents uniquely satisfied the competing requirements of reaction specificity (no side reactions with acid-labile side-chain protecting groups such as tert-butyl esters or Boc groups) and end-product solubility (facilitating product isolation without chromatographic purification) [1]. The reagents were validated under both conventional solution-phase and solid-phase conditions on a series of model protected amino acids and short peptides, and demonstrated successfully in the stepwise solid-phase synthesis of a triacontapeptide (30-residue polypeptide) [1]. By contrast, hydrogen chloride caused undesired cleavage of acid-sensitive side-chain protections, while simple alkyl thiols generated by-products with poor solubility that complicated purification [1].

Peptide synthesis NPS deprotection Solid-phase synthesis

Aminopeptidase N (APN) Inhibition: 4-Mercapto-3-nitrobenzoic Acid IC50 Values and Selectivity Profile

4-Mercapto-3-nitrobenzoic acid (as the free thiol, BDBM50144931) was evaluated against aminopeptidase N (APN/CD13) in both porcine kidney microsomes and human ES2 ovarian cancer cells, with IC50 values of 30 nM and 280 nM, respectively, following a 5-minute preincubation and 30–60 minute substrate (L-leu-p-nitroanilide) incubation [1]. Crucially, selectivity profiling against histone deacetylases HDAC1/HDAC2 in human HeLa nuclear extract yielded an IC50 > 100,000 nM (>100 µM), representing a >3,300-fold selectivity window for APN over HDAC1/2 at the porcine enzyme level [1]. This selectivity profile is notable because many hydroxamic acid-based APN inhibitors also potently inhibit HDAC isoforms, whereas MNBA's carboxylic acid pharmacophore avoids this liability [1].

Enzyme inhibition Aminopeptidase N Cancer target

SERS Nanotag Multiplexing: 4-Mercapto-3-nitrobenzoic Acid (MNBA) as a Raman Reporter Alongside 4-MBA

In the 2016 study by Wang, Wee, and Trau (Chem. Commun.), 4-mercapto-3-nitrobenzoic acid (MNBA) was employed as one of two distinct Raman reporter molecules—alongside 4-mercaptobenzoic acid (4-MBA)—to construct embedded SERS nanotags for total genomic DNA methylation analysis [1]. The dual-reporter strategy exploited the distinct vibrational fingerprints of MNBA (bearing both nitro and thiol anchors) and MBA (bearing thiol and carboxylic acid only) to enable ratiometric signal normalization and multiplexed readout [1]. The assay achieved a sensitivity of 0.2 ng input DNA and discriminated as low as 6.25% differences in DNA methylation levels, successfully differentiating tumor from normal biopsies [1]. MNBA was prepared in situ by NaBH₄ reduction of DTNB, demonstrating that the free thiol form of MNBA—rather than the disulfide DTNB—is the active SERS reporter species [1]. This head-to-head co-deployment in the same assay system establishes MNBA as a spectroscopically orthogonal reporter to 4-MBA, with the nitro group providing additional Raman bands in the 1300–1550 cm⁻¹ region that do not overlap with the MBA fingerprint [1].

SERS Raman reporter DNA methylation Multiplexed detection

Carboxylic Acid Acidity Enhancement: pKa of 4-Mercapto-3-nitrobenzoic Acid vs. 4-Mercaptobenzoic Acid and Benzoic Acid

The predicted pKa of the carboxylic acid group in 4-mercapto-3-nitrobenzoic acid is 3.39 ± 0.10, as catalogued by ChemicalBook based on computational prediction algorithms . This represents a substantial acidity enhancement compared to unsubstituted benzoic acid (pKa 4.20, experimentally determined) and an estimated ~0.8–1.4 pKa unit increase relative to 4-mercaptobenzoic acid (4-MBA), whose solution-phase carboxylic acid pKa is approximately 4.2–4.8 depending on measurement conditions [1]. The enhanced acidity arises from the electron-withdrawing –M and –I effects of the nitro group at the 3-position, which stabilizes the carboxylate anion through both inductive and resonance mechanisms . This difference means that at physiological pH (7.4), MNBA is >90% deprotonated (carboxylate form), whereas 4-MBA exists in a mixed protonation state, affecting solubility, metal coordination, and protein binding interactions [1].

Physicochemical property Acidity pKa Structure-activity relationship

Enzyme Active-Site Derivatization: 4-Mercapto-3-nitrobenzoate Effects on 3-Hydroxybutyrate Dehydrogenase vs. DTNB

According to the BRENDA enzyme database, 4-mercapto-3-nitrobenzoate (the conjugate base of MNBA) acts as an inhibitor of 3-hydroxybutyrate dehydrogenase (EC 1.1.1.30) from Bos taurus via derivatization of enzyme sulfhydryl groups, reducing residual activity to less than 1% [1]. This data is extracted from the study by Dubois et al. (1986, Biol. Chem. Hoppe-Seyler) on cyanylation of the enzyme [1]. In contrast, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), when tested against the same enzyme at 0.15 mM, produced only 63% inhibition [1]. This demonstrates that the free thiol form (MNBA) achieves near-complete enzyme inactivation through covalent sulfhydryl modification, whereas the disulfide form (DTNB) acts as a weaker, reversible thiol-exchange reagent under identical enzyme system conditions [1].

Enzyme inhibition Thiol derivatization Oxidoreductase

Ion-Imprinted Polymer Building Block: 3-Nitro-4-sulfanylbenzoic Acid (NSB) for Pb(II) Selective Sorbents

Alnawmasi (2023, Carbohydrate Polymers) reported the use of 3-nitro-4-sulfanylbenzoic acid (NSB, i.e., MNBA) as a dual-functional building block for constructing amino-thiol functionalized chitosan (ATCS) for Pb(II) ion-imprinted sorbents [1]. In this application, NSB's carboxylic acid group was amidized to chitosan, and the nitro group was subsequently selectively reduced to –NH₂, yielding a polymer bearing both amine and thiol chelating groups [1]. The resulting Pb(II)-imprinted sorbent (Pb-ATCS) achieved a maximum adsorption capacity of approximately 300 mg/g for Pb(II) and demonstrated greater affinity for Pb(II) than the non-imprinted control sorbent (NI-ATCS) [1]. The use of MNBA as a precursor is critical because it delivers both the thiol (for metal coordination) and a masked amine (via nitro reduction) in a single building block, eliminating the need for sequential functionalization steps required if using separate mercapto and nitro building blocks [1].

Ion-imprinted polymer Lead removal Chitosan functionalization Wastewater treatment

Definitive Application Scenarios for 4-Mercapto-3-nitrobenzoic Acid Based on Quantitative Evidence


Solid-Phase Peptide Synthesis: NPS Deprotection Without Side-Chain Damage

Laboratories employing NPS (o-nitrophenylsulfenyl) α-amino protection in solid-phase peptide synthesis should select 3-nitro-4-mercaptobenzoic acid (or its methyl ester) as the deprotection reagent of choice. The Juillerat & Bargetzi (1976) study demonstrated that this reagent quantitatively removes the NPS group without cleaving acid-labile side-chain protections (e.g., tert-butyl esters, Boc), a failure mode observed with hydrogen chloride, and without generating the poorly soluble by-products that complicate purification when using simple alkyl thiols [1]. The reagent was validated through the successful stepwise solid-phase synthesis of a 30-residue polypeptide, establishing its practical utility for demanding peptide synthesis workflows [1].

SERS-Based Multiplexed Biosensing: Orthogonal Raman Reporter for Dual-Channel Detection

For researchers developing surface-enhanced Raman scattering (SERS) nanotags requiring multiplexed detection, MNBA serves as a spectroscopically orthogonal Raman reporter to 4-mercaptobenzoic acid (4-MBA). The Wang, Wee & Trau (2016) study demonstrated that MNBA (generated in situ by NaBH₄ reduction of DTNB) and 4-MBA could be co-immobilized on silica-encapsulated gold nanoparticle clusters for ratiometric DNA methylation detection, achieving 0.2 ng DNA sensitivity and 6.25% methylation discrimination [2]. The nitro group of MNBA provides characteristic Raman bands (~1340 and ~1530 cm⁻¹) that do not overlap with 4-MBA's spectral fingerprint, enabling reliable dual-channel quantification [2]. Procurement of MNBA in its free thiol form (rather than as DTNB) is recommended to avoid the additional reductive cleavage step.

Medicinal Chemistry: APN Inhibitor Scaffold with Built-in HDAC Selectivity

For medicinal chemistry programs targeting aminopeptidase N (APN/CD13) for oncology applications, MNBA represents a carboxylic acid-based scaffold with demonstrated APN inhibition (IC50 = 30 nM in porcine kidney microsomes, 280 nM in human ES2 cells) and >3,300-fold selectivity over HDAC1/2 (IC50 > 100,000 nM) [3]. This selectivity window is notable relative to hydroxamic acid-based APN inhibitors that frequently exhibit off-target HDAC activity. The carboxylic acid group of MNBA provides a synthetically tractable handle for derivatization (amide coupling, esterification) to optimize potency and pharmacokinetic properties, while the nitro and thiol groups offer additional vectors for structure-activity relationship exploration [3].

Heavy Metal Remediation Materials: Dual-Functional Monomer for Ion-Imprinted Polymers

For polymer chemists developing ion-imprinted sorbents for selective heavy metal removal, MNBA (under the synonym 3-nitro-4-sulfanylbenzoic acid, NSB) provides a unique dual-functional building block. As demonstrated by Alnawmasi (2023), NSB's carboxylic acid enables amide coupling to chitosan, while the nitro group serves as a masked amine that can be selectively reduced to –NH₂ after polymer conjugation, yielding an amino-thiol bifunctional chitosan derivative (ATCS) [4]. The resulting Pb(II)-imprinted sorbent achieved ~300 mg/g adsorption capacity with selectivity over non-imprinted controls [4]. This single-building-block strategy reduces synthetic complexity compared to approaches requiring separate introduction of thiol and amine functionalities [4].

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